
Iomazenil (123I)
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Overview
Description
Iomazenil (123I) is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a ligand that displays high affinity for central-type benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex in the brain. This compound is particularly useful for imaging and studying various neurological conditions, including epilepsy, Alzheimer’s disease, and cerebral ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iomazenil (123I) involves a nucleophilic exchange reaction. The process typically includes the following steps:
- A reaction mixture containing 1 mg of bromo-mazenil, 0.2 mg of tin(II) sulfate, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid is prepared.
- The mixture is flushed with nitrogen gas and heated at 121°C for 25 minutes in the presence of iodine-123 (37 MBq; 1 mCi).
- The labeling yield obtained is between 80% and 90% .
Industrial Production Methods: For industrial production, the radiochemical is further purified using high-performance liquid chromatography (HPLC) separation, diluted with an isotonic citrate buffer (pH 4), filtered, and sterilized. This additional procedure increases the purity of Iomazenil (123I) to more than 97%, with an overall yield of 70-80% .
Chemical Reactions Analysis
Types of Reactions: Iomazenil (123I) primarily undergoes substitution reactions due to the presence of the iodine-123 isotope. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Involves reagents like sodium iodide (NaI) and Iodogen.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated byproducts .
Scientific Research Applications
Iomazenil (123I) has a wide range of applications in scientific research:
Neurology: Used in SPECT imaging to study benzodiazepine receptor distribution and function in the brain. .
Psychiatry: Employed in research to understand the role of GABA receptors in psychiatric disorders such as schizophrenia.
Pharmacology: Investigated as a potential treatment for alcohol use disorder due to its ability to bind to alcohol receptors in the brain.
Cognitive Function Studies: Used to assess cognitive dysfunction and recovery in conditions like moyamoya disease
Mechanism of Action
Iomazenil (123I) acts as an antagonist and partial inverse agonist of benzodiazepine receptors, which are part of the GABA receptor complex. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to changes in neuronal activity. This mechanism is useful in imaging studies to visualize and quantify receptor distribution and function in the brain .
Comparison with Similar Compounds
Flumazenil (Ro15-1788): An analogue of Iomazenil, used as a benzodiazepine receptor antagonist.
Iofetamine (123I): Another radiopharmaceutical used in SPECT imaging for different neurological studies
Uniqueness: Iomazenil (123I) is unique due to its high affinity for central-type benzodiazepine receptors and its ability to provide detailed imaging of receptor distribution and function in the brain. This makes it particularly valuable in both clinical and research settings for studying various neurological and psychiatric conditions .
Properties
CAS No. |
127396-36-5 |
---|---|
Molecular Formula |
C15H14IN3O3 |
Molecular Weight |
407.20 g/mol |
IUPAC Name |
ethyl 7-(123I)iodanyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-4 |
InChI Key |
FRIZVHMAECRUBR-KIWWSDKQSA-N |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C |
Isomeric SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3[123I])C |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C |
127396-36-5 | |
Synonyms |
(123I)iomazenil ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate iomazenil iomazenil (123I) iomazenil I-123 Ro 16-0154 Ro-16-0154 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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